molecular formula C24H19ClN6O B2580685 N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide CAS No. 883254-59-9

N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B2580685
CAS No.: 883254-59-9
M. Wt: 442.91
InChI Key: MMAGJFBLTSHUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 5-chloro-2-methylphenyl group at position 1 and a naphthalen-1-yl acetohydrazide moiety at position 2. The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O/c1-15-9-10-18(25)12-21(15)31-24-20(13-28-31)23(26-14-27-24)30-29-22(32)11-17-7-4-6-16-5-2-3-8-19(16)17/h2-10,12-14H,11H2,1H3,(H,29,32)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAGJFBLTSHUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article presents a comprehensive review of its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H17ClN6OC_{20}H_{17}ClN_6O, with a molecular weight of approximately 392.8 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, along with a naphthalen-1-ylacetohydrazide moiety that enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves:

  • Inhibition of Kinases : These compounds can inhibit various kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
  • Interference with DNA Synthesis : Some studies suggest that similar pyrazolo[3,4-d]pyrimidine derivatives may interfere with DNA and RNA synthesis, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various bacterial and fungal strains. For instance:

  • Bacterial Inhibition : In vitro studies have demonstrated that related compounds possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 μg/mL .
  • Fungal Activity : However, the antifungal efficacy appears to be less pronounced, with many derivatives showing MIC values greater than 128 μg/mL against fungi like Candida albicans .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
  • Substitution Reactions : The introduction of the 5-chloro-2-methylphenyl group is performed via nucleophilic substitution reactions.
  • Condensation Reactions : The final step often involves condensation between the hydrazide and naphthalene derivatives to form the desired acetohydrazide .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes key comparisons:

Compound NameStructureBiological ActivityUnique Features
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazideStructureAntimicrobialContains a hydroxynaphthalene moiety
N'-[(E)-(4-methylbenzylidene)-2-(naphthalen-1-yl)acetohydrazideStructureAnticancerMethyl group enhances lipophilicity
3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}pyridineStructureAnticancerIncorporates a pyridine ring

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives. For example:

  • A study published in Molecules highlighted the anticancer potential of pyrazolo derivatives by demonstrating their ability to inhibit specific kinases involved in tumor growth .
  • Another research article from Pharmaceuticals analyzed the structure–activity relationship (SAR) of related compounds, providing insights into how structural modifications can enhance biological activity .

Scientific Research Applications

Synthesis and Structural Analysis

Recent research has focused on the synthesis of this compound and its derivatives, often employing various organic reactions to achieve desired structural modifications. The synthesis typically involves the reaction of specific precursors under controlled conditions, allowing for the formation of the pyrazolo[3,4-d]pyrimidine core combined with naphthalenic structures.

Example of Synthesis Pathway

The synthesis may follow a multi-step organic reaction pathway that includes:

  • Formation of the pyrazolo[3,4-d]pyrimidine nucleus.
  • Introduction of the chloro and methyl groups.
  • Coupling with naphthalenic acetohydrazide.

Anticancer Properties

Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer activities. For instance, compounds similar to N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide have shown significant inhibition of cancer cell lines in vitro, with some exhibiting IC50_{50} values comparable to established chemotherapeutic agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazolo derivatives are known to inhibit pro-inflammatory cytokines and enzymes, suggesting a potential role in treating inflammatory diseases .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for enzymes such as α-glucosidase, which is relevant in diabetes management. The α-glucosidase inhibitory activity of related compounds has been documented, highlighting their potential as therapeutic agents for controlling blood sugar levels .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of related compounds:

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant growth inhibition in various cancer cell lines with IC50_{50} values indicating high potency .
Study 2 Anti-inflammatory MechanismsShowed reduction in inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases .
Study 3 Enzyme InhibitionEvaluated α-glucosidase inhibition with promising results indicating potential for diabetes treatment .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound (C₂₄H₁₉ClN₆O, MW 442.9 ) contains three reactive domains:

  • Hydrazide group (–CONHNH₂): Prone to nucleophilic reactions and condensation.

  • Pyrazolo[3,4-d]pyrimidine core : Aromatic system susceptible to electrophilic substitution.

  • Aromatic substituents : Chloro and naphthyl groups influence steric and electronic effects.

Hydrazone Formation

The hydrazide group reacts with aldehydes/ketones under acidic or neutral conditions to form hydrazones. This reaction is critical for generating Schiff base derivatives with enhanced bioactivity.

Example Reaction
Reaction with benzaldehyde in ethanol under reflux yields a hydrazone derivative. Spectral confirmation includes:

  • IR : Loss of –NH₂ stretch (3352 cm⁻¹) and appearance of C=N stretch (1620 cm⁻¹) .

  • ¹H NMR : Downfield shift of –NH proton to δ 11.76–12.24 ppm .

Table 1: Hydrazone Formation Conditions

Carbonyl CompoundSolventTemperatureReaction TimeYield
BenzaldehydeEthanolReflux6–8 h75%
AcetophenoneAcetic Acid80°C12 h68%

Data adapted from .

Hydrolysis Reactions

The acetohydrazide group undergoes hydrolysis under basic or acidic conditions:

  • Basic Hydrolysis : Aqueous NaOH cleaves the hydrazide to form carboxylic acid and hydrazine derivatives.

  • Acidic Hydrolysis : HCl converts the hydrazide to a carboxylic acid and ammonium chloride.

Table 2: Hydrolysis Products

ConditionReagentProductApplication
BasicNaOH (10%)2-(Naphthalen-1-yl)acetic acidIntermediate for esters
AcidicHCl (6M)Hydrazinium chloride + acidWaste management required

Reported in .

Substitution Reactions

The chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under high-temperature conditions, though reactivity is limited due to electron-withdrawing effects of the pyrimidine ring.

Example Reaction
Replacement of Cl with –NH₂ using ammonia in DMF at 120°C yields an amino derivative (confirmed by LC-MS).

Cyclization and Condensation

The hydrazide group facilitates cyclization with diketones or orthoesters to form fused heterocycles. For example, reaction with acetylacetone produces a triazole-pyrazolo[3,4-d]pyrimidine hybrid .

Hydrazone Formation Mechanism

  • Protonation of the carbonyl oxygen in the aldehyde.

  • Nucleophilic attack by the hydrazide –NH₂ group.

  • Dehydration to form the C=N bond.

Spectral Characterization of Products

Table 3: Key Spectral Data for Reaction Products

ProductIR (cm⁻¹)¹H NMR (δ, ppm)Source
Hydrazone derivative1620 (C=N)11.76 (NH)
Hydrolyzed acid1715 (C=O)12.1 (COOH)

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Substituent Position Effects :

  • The position of chlorine on the phenyl ring (e.g., 5-chloro-2-methyl vs. 3-chloro-4-methyl) influences steric and electronic interactions with target proteins. For example, the 5-chloro-2-methyl group in the target compound may optimize binding to hydrophobic kinase pockets .

Functional Group Variations: Hydrazide vs. Amide: The acetohydrazide group in the target compound provides two hydrogen-bond donors (NH groups), enhancing interactions with polar residues in enzyme active sites. Diamine vs. Hydrazide: The diethylpropane-1,3-diamine substituent () introduces basic nitrogen atoms, improving water solubility but possibly reducing blood-brain barrier penetration compared to the naphthalene-containing target compound .

Lipophilicity and Bioavailability: The naphthalene moiety in the target compound significantly increases logP (estimated ~4.5), favoring passive diffusion across cell membranes. Fluorophenyl analogs (e.g., ’s 4-fluorophenyl derivative) exhibit lower logP (~3.8) due to fluorine’s electronegativity, which may reduce nonspecific tissue accumulation .

Synthetic Accessibility :

  • Hydrazide derivatives (e.g., ) are typically synthesized via condensation reactions between hydrazides and carbonyl compounds, while amides require coupling reagents like EDCI/HOBt .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide?

  • Methodological Answer : The compound is synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C), as demonstrated for analogous pyrazolo-pyrimidine derivatives . Another approach involves coupling hydrazide intermediates with chloroacetamide derivatives under controlled pH and temperature conditions . For example, cyclization of substituted benzoic acid hydrazides with POCl₃ yields pyrazolo-pyrimidine cores, which are further functionalized with naphthalene groups via nucleophilic substitution .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on a combination of:

  • IR spectroscopy : To identify carbonyl (C=O, ~1660–1680 cm⁻¹) and N-H (~3300–3400 cm⁻¹) stretches .
  • NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.5 ppm for naphthalene) and pyrazolo-pyrimidine core signals (e.g., δ 8.1–8.2 ppm for pyrimidine protons) .
  • X-ray crystallography : Single-crystal studies validate substituent positioning and hydrogen-bonding networks, as seen in related pyrazolo-pyrimidine structures .

Advanced Research Questions

Q. How can researchers optimize reaction yields during hydrochloride salt formation?

  • Methodological Answer : Key parameters include:

  • Temperature control : Heating to 50°C improves solubility of intermediates, as observed during HCl-mediated salt formation (yield: 52.7%) .
  • Stoichiometric adjustments : Excess HCl (1.0 M aqueous) ensures complete protonation of basic nitrogen centers .
  • Example Data :
StepConditionsYield
Salt formation1.0 M HCl, 50°C, 2.3 h52.7%
CyclizationPOCl₃, 120°C, 12 h~60–70%

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

  • Methodological Answer : Contradictions (e.g., unexpected NOE effects or splitting patterns) require:

  • Dynamic NMR experiments : To assess conformational flexibility in the naphthalene-acetohydrazide moiety .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental ¹³C NMR assignments .
  • Comparative analysis : Cross-reference with structurally validated analogs (e.g., pyrazolo[3,4-d]pyrimidin-4-one derivatives) .

Q. How can regioselectivity challenges in pyrazolo-pyrimidine functionalization be addressed?

  • Methodological Answer : Regioselectivity is controlled by:

  • Directed metalation : Use of Pd-catalyzed coupling to install naphthalene groups at the 4-position of the pyrazolo-pyrimidine core .
  • Protecting group strategies : Temporary protection of reactive NH groups (e.g., with Boc) prevents undesired side reactions during chloroacetamide coupling .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies may arise from:

  • Solubility variations : Use standardized DMSO stock solutions (<1% v/v) to minimize aggregation artifacts.
  • Assay conditions : Compare enzymatic vs. cellular assay results (e.g., kinase inhibition vs. cytotoxicity) to distinguish direct target effects .
  • Example SAR Table :
SubstituentIC₅₀ (Enzymatic)IC₅₀ (Cellular)
5-Chloro-2-methylphenyl12 nM850 nM
4-Methoxyphenyl45 nM1.2 μM
Data adapted from pyrazolo-pyrimidine analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.